molecular formula C14H16N2 B1600018 N1,1-Diphenylethane-1,2-diamine CAS No. 42164-54-5

N1,1-Diphenylethane-1,2-diamine

Cat. No. B1600018
CAS RN: 42164-54-5
M. Wt: 212.29 g/mol
InChI Key: XDJPCFMMGYZWIQ-UHFFFAOYSA-N
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Description

“N1,1-Diphenylethane-1,2-diamine” is a chiral molecule, generally used as a chiral resolving agent and as a precursor of the chiral auxiliary . It is also used as a chiral solvating agent in NMR study .


Synthesis Analysis

“N1,N2, 1,2-tetraphenylethane-1,2-diimine” and its derivatives were synthesized and studied theoretically. The bond lengths, bond angles, dihedral angles, and close contact of atoms were calculated .


Molecular Structure Analysis

The molecular formula of “N1,1-Diphenylethane-1,2-diamine” is C14H16N2. It has an average mass of 212.290 Da and a monoisotopic mass of 212.131348 Da .

It forms 2:1 salt complexes with a range of acids including α-arylpropanoic, α-halo carboxylic acid, and primary carboxylic acids .


Physical And Chemical Properties Analysis

“N1,1-Diphenylethane-1,2-diamine” has a density of 1.1±0.1 g/cm3, a boiling point of 410.5±28.0 °C at 760 mmHg, and a flash point of 267.5±15.8 °C . It has 2 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Fluorogenic Derivatization in Bioanalysis

N1,1-Diphenylethane-1,2-diamine: is used in the fluorogenic derivatization of biologically important substances like 5-hydroxyindoles, catecholamines, and catechols . This process is crucial for bioanalysis as it enhances the detection of these compounds through fluorescence. The reaction kinetics and yields are significant for developing optimal protocols for analyzing these analytes.

Synthesis of Colorless Polyimides

This compound serves as a monomer in the synthesis of novel polyimides that are colorless and possess low dielectric constants and low water absorption . Such materials are highly sought after in the electronics industry for their insulating properties and transparency.

Theoretical Studies in Organic Chemistry

N1,1-Diphenylethane-1,2-diamine: derivatives are synthesized and studied for their theoretical implications in organic chemistry. These studies help in understanding the molecular structure and reactivity of such compounds, which can be pivotal in designing new materials .

Mechanism of Action

Target of Action

N1,1-Diphenylethane-1,2-diamine, also known as DPEN, is a chiral molecule that primarily targets chiral carboxylic acids .

Mode of Action

DPEN interacts with its targets by forming 2:1 salt complexes with a range of acids including α-arylpropanoic, α-halo carboxylic acid, and primary carboxylic acids . This interaction results in diastereotopic resonances in 1H NMR, which are typically more than 0.05 ppm shift non-equivalent .

Biochemical Pathways

The primary biochemical pathway affected by DPEN is the derivatization of proquinoidal analytes . This process involves the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols with benzylamine (BA) and diphenylethylenediamine (DPE), mediated by the presence of an oxidant such as potassium hexacyanoferrate .

Result of Action

The primary result of DPEN’s action is the formation of derivatization products with 5-hydroxyindoles, catecholamines, and catechols . These products have been established except for the product arising from the reaction of DPE with catechols .

Action Environment

The action of DPEN is influenced by several environmental factors. The effect of temperature, stoichiometry, acid enantiomeric purity, concentration, and solvent on the observed shift non-equivalence has been studied . For instance, the structure of the CSA was varied systematically and the observed non-equivalence with 1, may be attributed to the anisotropy of the second aryl ring which is proximate to the substituents α to the carboxylic acid group .

Safety and Hazards

It is recommended to keep the product and empty container away from heat and sources of ignition. Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2) .

Future Directions

“N1,1-Diphenylethane-1,2-diamine” has been used in the fluorogenic derivatization of 5-hydroxyindoles, catecholamines, and catechols, mediated by the presence of an oxidant such as potassium hexacyanoferrate . This approach has become an established method for the bioanalysis of this group of biologically important substances .

properties

IUPAC Name

N,1-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJPCFMMGYZWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445043
Record name N1,1-Diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,1-Diphenylethane-1,2-diamine

CAS RN

42164-54-5
Record name N1,1-Diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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